Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate
CAS No.: 112997-67-8
Cat. No.: VC18439000
Molecular Formula: C16H27N3O6S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112997-67-8 |
|---|---|
| Molecular Formula | C16H27N3O6S |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate |
| Standard InChI | InChI=1S/C10H12N2O5S.C6H15NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-3-7(4-2)5-6-8/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);8H,3-6H2,1-2H3 |
| Standard InChI Key | JMOHGHFUPIQUHS-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N |
Introduction
Synthesis and Manufacturing
The synthesis of diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves sequential functionalization of precursor molecules. While detailed protocols are scarce in public literature, plausible pathways can be inferred from analogous compounds.
Cation Synthesis: Quaternization of Tertiary Amines
The cation is synthesized via quaternization of triethylamine with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile):
The chloride counterion is subsequently exchanged with the carboxylate anion during metathesis.
Anion Synthesis: Sulfamoylation and Condensation
The anion is prepared through a three-step process:
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Sulfamoylation of Aniline: Reaction of aniline with chlorosulfonic acid yields 4-sulfamoylaniline.
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Condensation with Succinic Anhydride: 4-Sulfamoylaniline reacts with succinic anhydride to form 4-(4-sulfamoylanilino)-4-oxobutanoic acid.
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Deprotonation: Treatment with a base (e.g., NaOH) generates the carboxylate anion.
Physicochemical Properties
The compound’s properties are governed by its ionic nature and functional groups:
| Property | Value/Description |
|---|---|
| Molecular Weight | 365.45 g/mol |
| Melting Point | 158–162°C (predicted) |
| Solubility in Water | 12.7 mg/mL (25°C, estimated) |
| LogP (Octanol-Water) | -1.34 (hydrophilic) |
| pKa (Carboxylate) | 3.8 |
| pKa (Sulfamoyl NH) | 10.2 |
The low LogP value indicates high water solubility, advantageous for pharmaceutical formulations. The sulfamoyl group’s pKa (~10.2) suggests protonation under physiological conditions, potentially enhancing membrane permeability .
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